1-(2-methylphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-METHYLPHENYL)-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines elements of benzodiazole, phenoxy, and pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYLPHENYL)-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Phenoxy Group: This step involves the reaction of the benzodiazole intermediate with a phenoxyalkyl halide under basic conditions.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable amine and a carbonyl compound to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYLPHENYL)-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-METHYLPHENYL)-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-METHYLPHENYL)-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHYLPHENYL)-2-PROPEN-1-ONE: A simpler analog with similar structural features but lacking the benzodiazole and pyrrolidinone moieties.
4-(2-PHENOXYETHYL)-1H-BENZODIAZOLE: Contains the benzodiazole and phenoxyethyl groups but lacks the pyrrolidinone ring.
Uniqueness
1-(2-METHYLPHENYL)-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C29H29N3O2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-(2-methylphenyl)-4-[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H29N3O2/c1-3-10-22-12-5-9-16-27(22)34-18-17-31-26-15-8-6-13-24(26)30-29(31)23-19-28(33)32(20-23)25-14-7-4-11-21(25)2/h3-9,11-16,23H,1,10,17-20H2,2H3 |
InChI Key |
UBLPEFNUQLBKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5CC=C |
Origin of Product |
United States |
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